5-Bromo-4-iodo-2-nitroaniline
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Overview
Description
5-Bromo-4-iodo-2-nitroaniline is an organic compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of bromine, iodine, and nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-nitroaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Nitration: Aniline is first nitrated to introduce the nitro group at the 2-position. This is achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid. This introduces the bromine atom at the 5-position.
Iodination: Finally, the brominated product undergoes iodination using iodine and a suitable oxidizing agent such as potassium iodate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 5-Bromo-4-iodo-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Oxidation: Products such as nitroso compounds or quinones.
Scientific Research Applications
5-Bromo-4-iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-2-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The halogen atoms (bromine and iodine) can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Iodo-2-nitroaniline
- 5-Bromo-2-nitroaniline
Uniqueness
5-Bromo-4-iodo-2-nitroaniline is unique due to the presence of both bromine and iodine atoms on the aniline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the nitro group makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-4-iodo-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQACKQKCARJQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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